Fasicularin's Unique DNA-Alkylating Aziridinium Ion Mechanism vs. Other DNA Damaging Agents
Fasicularin is the first natural product found to generate a DNA-alkylating aziridinium ion, a mechanism previously associated only with synthetic anticancer drugs like mechlorethamine, melphalan, and chlorambucil [1]. This mechanism involves intramolecular displacement of the thiocyanate group to form the aziridinium ion [2]. This is a direct head-to-head comparison of mechanism, not just potency.
| Evidence Dimension | Mechanism of DNA damage |
|---|---|
| Target Compound Data | Generates aziridinium ion via intramolecular thiocyanate displacement |
| Comparator Or Baseline | Cylindricines A and B undergo interconversion via a putative aziridinium ion, but have not been shown to alkylate DNA; lepadiformine mechanism is different |
| Quantified Difference | Unique among natural products |
| Conditions | In vitro DNA alkylation assays, pH 7.0 buffer |
Why This Matters
This unique mechanism provides a novel tool for studying DNA damage pathways distinct from other natural or synthetic agents.
- [1] Dutta, S., Abe, H., Aoyagi, S., Kibayashi, C., & Gates, K. S. (2005). DNA damage by fasicularin. Journal of the American Chemical Society, 127(43), 15004–15005. View Source
- [2] Fenster, M. D., & Dake, G. R. (2005). An asymmetric formal synthesis of fasicularin. Chemistry – A European Journal, 11(2), 639–649. View Source
